1-(6-甲基吡嗪-2-基)哌啶-4-羧酸

描述

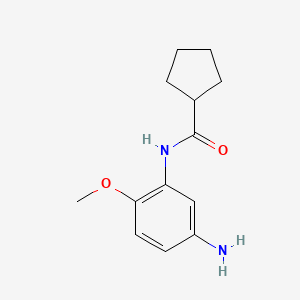

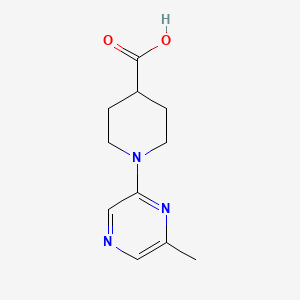

The compound "1-(6-Methylpyrazin-2-yl)piperidine-4-carboxylic acid" is a derivative of piperidine, which is a six-membered ring containing one nitrogen atom. Piperidine derivatives are of significant interest in medicinal chemistry due to their presence in various bioactive compounds and pharmaceuticals. The papers provided discuss different piperidine derivatives and their synthesis, which can offer insights into the synthesis and properties of the compound .

Synthesis Analysis

The synthesis of piperidine derivatives is a topic of interest in the field of organic chemistry. Paper describes a novel synthesis route for trans-2,6-disubstituted piperidine-related alkaloids using a C2-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester. This compound was prepared through a double asymmetric allylboration of glutaldehyde, followed by aminocyclization and carbamation. Desymmetrization and monofunctionalization steps were then employed to produce various alkaloids. Similarly, paper discusses the use of a C2-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester as a chiral building block for synthesizing piperidine-related alkaloids, highlighting the importance of the iodocarbamation step in the desymmetrization process.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. While the papers provided do not directly discuss the molecular structure of "1-(6-Methylpyrazin-2-yl)piperidine-4-carboxylic acid," they do provide information on related compounds. For instance, the macrocycle ligand discussed in paper involves piperazine and pyridine-2,6-dicarboxylic acid, indicating the potential for complex structures involving piperidine derivatives. The metal complexes formed with this macrocycle suggest that piperidine derivatives can act as ligands, coordinating through nitrogen and oxygen atoms.

Chemical Reactions Analysis

The chemical reactivity of piperidine derivatives is another area of interest. Paper explores the stability of esters derived from bipyridine carboxylic acids, which are structurally related to piperidine. The study investigates the stability of these compounds under various pH conditions and the influence of light, providing insights into the potential stability and reactivity of "1-(6-Methylpyrazin-2-yl)piperidine-4-carboxylic acid."

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are essential for their practical applications. Although the papers do not directly address the properties of "1-(6-Methylpyrazin-2-yl)piperidine-4-carboxylic acid," they do provide a context for understanding similar compounds. For example, paper discusses the optimization of piperidine-4-carboxamide derivatives for inhibiting soluble epoxide hydrolase, indicating the importance of the piperidine core for biological activity. The synthesis and stability studies in papers , , and also contribute to the understanding of the physical and chemical behavior of piperidine derivatives.

科学研究应用

癌症治疗

1-(6-甲基吡嗪-2-基)哌啶-4-羧酸及其衍生物已被研究其在癌症治疗中的潜力。一项研究重点介绍了合成一种含有哌啶-4-羧酸结构的化合物,该化合物对 Aurora A 激酶(一种通常与癌症发展有关的蛋白质)表现出抑制作用 (ロバート ヘンリー,ジェームズ, 2006).

抗菌特性

研究还集中在哌啶-4-羧酸衍生物的抗菌性能上。一项研究合成了新的吡啶衍生物,包括与哌啶-4-羧酸相关的化合物,显示出对细菌和真菌的可变且适度的活性 (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).

镇痛特性

与 1-(6-甲基吡嗪-2-基)哌啶-4-羧酸相关的化合物已被研究其镇痛特性。例如,进行了曼尼希碱型镇痛异噻唑吡啶的结构表征,其中包括哌啶-4-羧酸的衍生物,以了解其镇痛作用 (Z. Karczmarzyk, W. Malinka, 2008).

抗菌评价

1,3,4-恶二唑和哌啶官能团(包括哌啶-4-羧酸衍生物)的合成和抗菌评价显示出有价值的抗菌性能 (Aziz‐ur‐Rehman et al., 2017).

晶体结构分析

对与 1-(6-甲基吡嗪-2-基)哌啶-4-羧酸在结构上相关的吡嗪羧酸的晶体结构的研究提供了对其未来晶体工程策略的潜力的见解 (Peddy Vishweshwar et al., 2002).

药物化学合成

该化合物与药物化学合成相关,特别是在通过钯催化的 C-H 官能化合成吲哚酮中,展示了其在复杂有机合成中的用途 (J. Magano et al., 2014).

药物相似性和受体结合

在药物开发的背景下,研究已经检验了某些衍生物的药物相似性方法,分析了它们与特定受体的结合亲和力,这对于设计潜在治疗剂非常重要 (B. Sadek et al., 2014).

酶抑制

哌啶-4-羧酸衍生物已被确定为可溶性环氧化物水解酶的抑制剂,证明了它们在各种疾病模型中的潜力 (R. Thalji et al., 2013).

安全和危害

未来方向

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “1-(6-Methylpyrazin-2-yl)piperidine-4-carboxylic acid”, is an important task of modern organic chemistry .

属性

IUPAC Name |

1-(6-methylpyrazin-2-yl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-8-6-12-7-10(13-8)14-4-2-9(3-5-14)11(15)16/h6-7,9H,2-5H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBDLISJDSPPRMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)N2CCC(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70594648 | |

| Record name | 1-(6-Methylpyrazin-2-yl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-Methylpyrazin-2-yl)piperidine-4-carboxylic acid | |

CAS RN |

886851-58-7 | |

| Record name | 1-(6-Methyl-2-pyrazinyl)-4-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886851-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(6-Methylpyrazin-2-yl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。